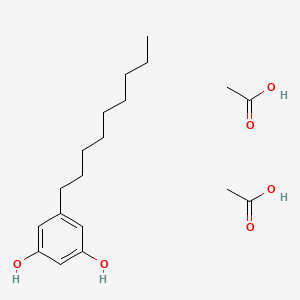![molecular formula C6H13NO4S2 B14588758 3-[(3-Amino-3-oxopropyl)sulfanyl]propane-1-sulfonic acid CAS No. 61470-30-2](/img/structure/B14588758.png)
3-[(3-Amino-3-oxopropyl)sulfanyl]propane-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3-Amino-3-oxopropyl)sulfanyl]propane-1-sulfonic acid is a compound with significant interest in various scientific fields due to its unique chemical structure and properties. It is known for its applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Amino-3-oxopropyl)sulfanyl]propane-1-sulfonic acid typically involves the reaction of 3-mercaptopropionic acid with 3-aminopropionic acid under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
3-[(3-Amino-3-oxopropyl)sulfanyl]propane-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfide or thiol group.
Substitution: The amino and sulfonic acid groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, acylating agents.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-[(3-Amino-3-oxopropyl)sulfanyl]propane-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Investigated for its potential therapeutic effects, particularly in neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 3-[(3-Amino-3-oxopropyl)sulfanyl]propane-1-sulfonic acid involves its interaction with specific molecular targets and pathways. It can act as a gabamimetic agent, evoking neurological responses similar to those elicited by γ-aminobutyric acid (GABA). This interaction can modulate neurotransmitter activity and influence various physiological processes.
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-propanesulfonic acid: Known for its gabamimetic properties and use in neurological research.
Homotaurine: A natural sulfonic acid found in seaweed, studied for its potential therapeutic effects in Alzheimer’s disease.
Tramiprosate: A sulfated glycosaminoglycan mimetic that targets amyloid β and inhibits its aggregation.
Uniqueness
3-[(3-Amino-3-oxopropyl)sulfanyl]propane-1-sulfonic acid is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and interact with biological targets in distinct ways. Its combination of amino, oxo, and sulfonic acid groups provides versatility in both chemical synthesis and biological applications.
Properties
CAS No. |
61470-30-2 |
|---|---|
Molecular Formula |
C6H13NO4S2 |
Molecular Weight |
227.3 g/mol |
IUPAC Name |
3-(3-amino-3-oxopropyl)sulfanylpropane-1-sulfonic acid |
InChI |
InChI=1S/C6H13NO4S2/c7-6(8)2-4-12-3-1-5-13(9,10)11/h1-5H2,(H2,7,8)(H,9,10,11) |
InChI Key |
GWPAGWJATXLCMP-UHFFFAOYSA-N |
Canonical SMILES |
C(CSCCC(=O)N)CS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


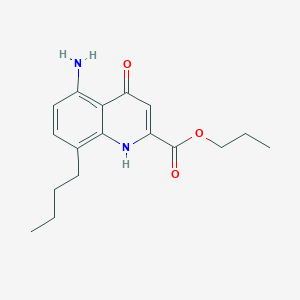
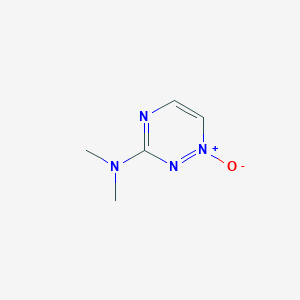
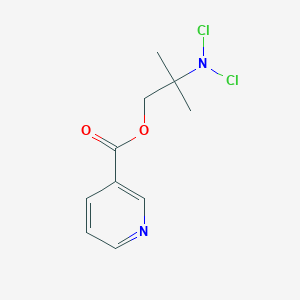
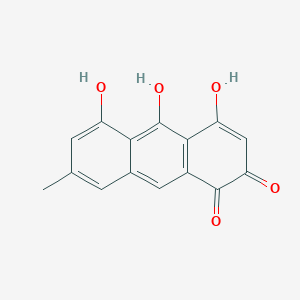
![Ethyl 3-[butoxy(dibutylamino)phosphanyl]propanoate](/img/structure/B14588710.png)
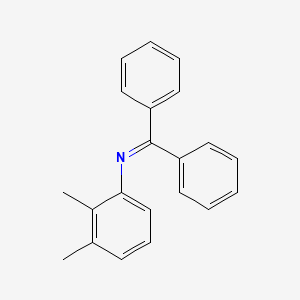
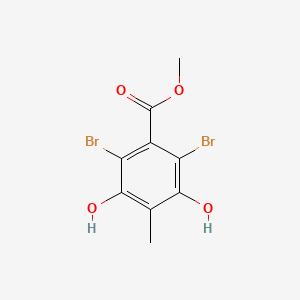
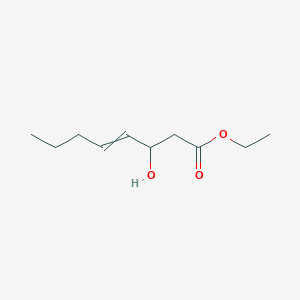
![2-Benzyl-2-[4-(methanesulfinyl)phenyl]-1,3-dioxolane](/img/structure/B14588732.png)

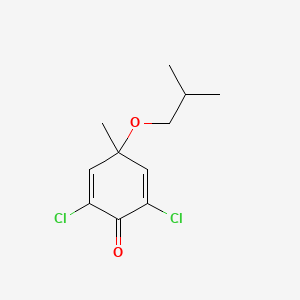
![2,2'-[6,9-Dioxa-3,12-diazabicyclo[12.3.1]octadeca-1(18),14,16-triene-3,12-diyl]bis(N,N-dimethylacetamide)](/img/structure/B14588750.png)
![Methanesulfonic acid--2-[4-(benzyloxy)phenyl]ethan-1-ol (1/1)](/img/structure/B14588762.png)
